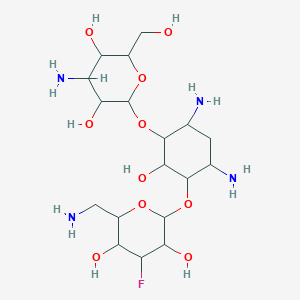

3'-Deoxy-3'-fluorokanamycin A

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3'-Deoxy-3'-fluorokanamycin A (3'-DFKA) is a synthetic derivative of the antibiotic kanamycin A. It was first synthesized in 2003 by researchers at the University of Illinois at Urbana-Champaign. 3'-DFKA has shown promising results in treating bacterial infections, particularly those caused by multidrug-resistant bacteria.

作用機序

The mechanism of action of 3'-DFKA is similar to that of kanamycin A. It works by binding to the bacterial ribosome and inhibiting protein synthesis. The fluorine atom at position 3' of 3'-DFKA enhances its binding affinity to the ribosome, making it more effective than kanamycin A.

生化学的および生理学的効果

Studies have shown that 3'-DFKA has low toxicity and is well-tolerated by animals. It is rapidly absorbed and distributed in the body, with a half-life of approximately 2 hours. 3'-DFKA has been shown to be effective in treating bacterial infections in animal models, with no significant adverse effects.

実験室実験の利点と制限

One of the main advantages of using 3'-DFKA in lab experiments is its broad-spectrum activity against a wide range of bacteria. It is also effective against multidrug-resistant bacteria, making it a promising candidate for the treatment of antibiotic-resistant infections. One limitation of using 3'-DFKA in lab experiments is its cost, as it is a synthetic derivative of kanamycin A and requires specialized synthesis methods.

将来の方向性

There are several future directions for the research and development of 3'-DFKA. One potential application is in the treatment of antibiotic-resistant infections, particularly those caused by multidrug-resistant bacteria. Another potential application is in the treatment of cancer, as 3'-DFKA has shown promising results in inhibiting the growth of cancer cells. Further research is needed to explore the full potential of 3'-DFKA in these areas and to optimize its synthesis and delivery methods.

合成法

The synthesis of 3'-DFKA involves the modification of kanamycin A by replacing the hydroxyl group at position 3' with a fluorine atom. The synthesis is carried out using a combination of chemical and enzymatic methods. The chemical modification of kanamycin A is done using a fluorinating agent, while the enzymatic modification is done using a glycosyltransferase enzyme.

科学的研究の応用

The primary application of 3'-DFKA is in the treatment of bacterial infections. It has been shown to be effective against a wide range of bacteria, including those that are resistant to other antibiotics. In addition to its antibacterial properties, 3'-DFKA has also been studied for its potential use in cancer treatment. It has been shown to inhibit the growth of cancer cells in vitro and in vivo.

特性

CAS番号 |

100343-09-7 |

|---|---|

製品名 |

3'-Deoxy-3'-fluorokanamycin A |

分子式 |

C18H35FN4O10 |

分子量 |

486.5 g/mol |

IUPAC名 |

2-(aminomethyl)-6-[4,6-diamino-3-[4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-4-fluorooxane-3,5-diol |

InChI |

InChI=1S/C18H35FN4O10/c19-8-10(25)6(2-20)30-17(12(8)27)32-15-4(21)1-5(22)16(14(15)29)33-18-13(28)9(23)11(26)7(3-24)31-18/h4-18,24-29H,1-3,20-23H2 |

InChIキー |

FAYUBVSREJJFOQ-UHFFFAOYSA-N |

SMILES |

C1C(C(C(C(C1N)OC2C(C(C(C(O2)CN)O)F)O)O)OC3C(C(C(C(O3)CO)O)N)O)N |

正規SMILES |

C1C(C(C(C(C1N)OC2C(C(C(C(O2)CN)O)F)O)O)OC3C(C(C(C(O3)CO)O)N)O)N |

同義語 |

3'-deoxy-3'-fluorokanamycin A |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-Amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-phenylpropanoic acid](/img/structure/B12150.png)

![2-[(E)-prop-1-enyl]-1H-benzimidazole](/img/structure/B12156.png)

![(4R,7S,10S,16S,19R)-19-amino-7-(2-amino-2-oxoethyl)-N-[2-[[(2S)-1-[(2-amino-2-oxoethyl)amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]-10-(3-amino-3-oxopropyl)-13-[(2S)-butan-2-yl]-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide](/img/structure/B12161.png)

![[(2R,3S,4R,5S)-5-[6-amino-3-[[6-amino-9-[(2S,3R,4S,5R)-3-hydroxy-5-[[hydroxy-[hydroxy(phosphonooxy)phosphoryl]oxyphosphoryl]oxymethyl]-4-[6-(propanoylamino)hexanoyloxy]oxolan-2-yl]-4H-purin-3-yl]disulfanyl]-4H-purin-9-yl]-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] 6-(propanoylamino)hexanoate](/img/structure/B12164.png)

![3-Amino-6-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carbonitrile](/img/structure/B12167.png)